molecular formula C9H18ClNO B14011994 4-(Tetrahydrofuran-2-yl)piperidine hydrochloride

4-(Tetrahydrofuran-2-yl)piperidine hydrochloride

Cat. No.: B14011994
M. Wt: 191.70 g/mol
InChI Key: UJZMEBJLHIPQFY-UHFFFAOYSA-N
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Description

4-(Tetrahydrofuran-2-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydrofuran-2-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydrofuran with piperidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofuran-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrahydrofuran or piperidine moieties can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Tetrahydrofuran-2-yl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofuran-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.

    Tetrahydrofuran: A five-membered ring containing one oxygen atom, commonly used as a solvent and chemical intermediate.

Uniqueness

4-(Tetrahydrofuran-2-yl)piperidine hydrochloride is unique due to the combination of the piperidine and tetrahydrofuran rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

4-(oxolan-2-yl)piperidine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h8-10H,1-7H2;1H

InChI Key

UJZMEBJLHIPQFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CCNCC2.Cl

Origin of Product

United States

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